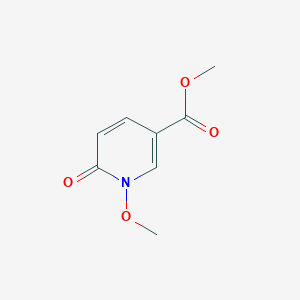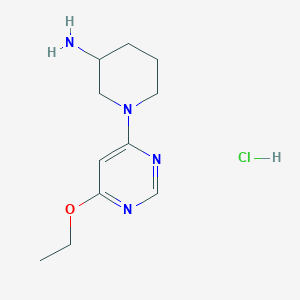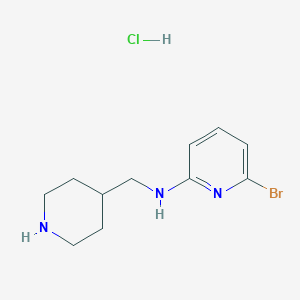![molecular formula C7H5N3O B1501088 [1,2,4]Triazolo[4,3-a]pyridine-7-carbaldehyde CAS No. 676256-24-9](/img/structure/B1501088.png)
[1,2,4]Triazolo[4,3-a]pyridine-7-carbaldehyde
説明
“[1,2,4]Triazolo[4,3-a]pyridine-7-carbaldehyde” is a derivative of the triazolopyridine class of compounds . Triazolopyridine derivatives are an important class of organic compounds employed in various biochemical, clinical, and pharmaceutical applications . They have been recognized for their antifungal, insecticidal, antibacterial, anticonvulsant, antioxidant, herbicidal properties, as well as adenosine receptors or HIF prolyl hydrolase and myeloperoxidase inhibitors .
Synthesis Analysis
A mild, efficient, and operationally simple one-pot synthesis of substituted [1,2,4]triazolo [4,3- a ]pyridines at room temperature from easily available 2-hydrazinopyridine and substituted aromatic aldehydes has been developed .Molecular Structure Analysis
The structural and spectroscopic properties of a new triazolopyridine derivative are described in a paper . Its FTIR spectrum was recorded in the 100–4000 cm −1 range and its FT-Raman spectrum in the range 80–4000 cm −1 . The molecular structure and vibrational spectra were analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program . XRD studies revealed that the studied compound crystallizes in the centrosymmetric monoclinic space group P 2 1 / n with eight molecules per unit cell .科学的研究の応用
Synthesis Methods
[1,2,4]Triazolo[4,3-a]pyridine-7-carbaldehyde has been a subject of interest in the development of efficient synthesis methods. For instance, Vadagaonkar et al. (2014) reported a mild, efficient, and simple one-pot synthesis of substituted [1,2,4]triazolo[4,3-a]pyridines from 2-hydrazinopyridine and aromatic aldehydes at room temperature, highlighting its practical application in creating triazolopyridine derivatives which are significant both synthetically and biologically (Vadagaonkar et al., 2014).
Structural Characterization and Derivative Formation
Structural characterization and the formation of novel derivatives of [1,2,4]Triazolo[4,3-a]pyridine are other key areas of research. For instance, El-Kurdi et al. (2021) synthesized specific triazolopyridine derivatives, characterizing them using various methods including X-ray diffraction. This research is crucial for understanding the compound's structural properties (El-Kurdi et al., 2021).
Biological and Chemical Applications
The compound has been investigated for its potential in various biological and chemical applications. Gandikota et al. (2017) explored the synthesis of amide derivatives of [1,2,4]Triazolo[4,3-a]pyridine, noting their importance in bio-medicinal chemistry due to significant biological activities like antimicrobial and antiviral properties (Gandikota et al., 2017).
Electroluminescent Properties
Research by Kang et al. (2017) into the electroluminescent properties of [1,2,4]-triazolo[4,3-a]-pyridine-based materials for organic light-emitting diodes (OLEDs) showcases its application in advanced technology. This study highlights the material's potential in improving the performance of OLEDs (Kang et al., 2017).
Herbicidal Activities
Liu et al. (2015) conducted a study on 1,2,4-Triazolo[4,3-a]pyridine derivatives, revealing their significant herbicidal activities against various weeds. This research indicates potential agricultural applications of these compounds in weed management (Liu et al., 2015).
特性
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyridine-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-4-6-1-2-10-5-8-9-7(10)3-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILHVNRQIADSEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NN=C2C=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60665452 | |
| Record name | [1,2,4]Triazolo[4,3-a]pyridine-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60665452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
676256-24-9 | |
| Record name | [1,2,4]Triazolo[4,3-a]pyridine-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60665452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















